2-(4-Methoxyphenyl)-2-oxoethyl 1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxylate
Description
This compound is a piperidine-4-carboxylate derivative featuring a 2-(4-methoxyphenyl)-2-oxoethyl ester group and a naphthalen-2-ylsulfonyl substituent at the piperidine nitrogen. Its structure combines aromatic (naphthalene, methoxyphenyl) and heterocyclic (piperidine) motifs, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 1-naphthalen-2-ylsulfonylpiperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO6S/c1-31-22-9-6-19(7-10-22)24(27)17-32-25(28)20-12-14-26(15-13-20)33(29,30)23-11-8-18-4-2-3-5-21(18)16-23/h2-11,16,20H,12-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILBMVUANVBEFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)C2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-Methoxyphenyl)-2-oxoethyl 1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxylate is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The chemical formula of the compound is , indicating the presence of multiple functional groups that contribute to its biological activity. The structure includes a piperidine ring, methoxyphenyl group, and naphthalenesulfonyl moiety, which are pivotal in its interaction with biological targets.
Research indicates that this compound may act as a glucokinase activator , influencing glucose metabolism and potentially offering therapeutic benefits in managing diabetes. Such compounds typically enhance insulin secretion in response to elevated blood glucose levels, thereby improving glycemic control .
Potential Mechanisms:
- Glucokinase Activation : Enhances glycolysis and insulin secretion.
- Antitumor Activity : Exhibits cytotoxic effects against various cancer cell lines, possibly through apoptosis induction.
- Anti-inflammatory Effects : May modulate inflammatory pathways, reducing chronic inflammation associated with metabolic disorders.
Antitumor Activity
Studies have demonstrated that similar compounds exhibit significant cytotoxicity against various cancer cell lines including breast and glioblastoma cells. For instance, derivatives have shown IC50 values in the nanomolar range, indicating potent antiproliferative effects .
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| Compound A | Glioblastoma | 50 | Apoptosis induction |
| Compound B | Breast Cancer | 30 | Cell cycle arrest |
Anti-inflammatory Activity
In vitro studies suggest that derivatives of this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation. This property could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases.
Case Studies
- Study on Cytotoxicity : A study evaluated the cytotoxic potential of various sulfonamide derivatives against glioblastoma cells. The results indicated that compounds with similar structural features to this compound showed promising results with significant cell death observed at low concentrations .
- Glucose Metabolism Study : Another investigation focused on glucokinase activators demonstrated that compounds like this one improved glucose tolerance in diabetic models, suggesting a role in metabolic regulation .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound belongs to a class of piperidine-4-carboxylate esters with sulfonyl or heteroaromatic substituents. Below is a detailed comparison with structurally similar analogs identified in the evidence:
Table 1: Structural and Functional Group Comparisons
Key Observations:
Sulfonyl vs. Heteroaromatic Substitutions: The quinoline-8-sulfonyl analog () replaces naphthalene with a nitrogen-containing quinoline ring. This modification may enhance solubility or alter binding affinity due to quinoline’s basic nitrogen atom, which can participate in additional hydrogen bonding . The thienopyrimidine analog () replaces the sulfonyl group with a fused thiophene-pyrimidine system.
Ester Group Variations: The target compound’s 2-(4-methoxyphenyl)-2-oxoethyl ester group contrasts with the 2-oxopyrrolidin-1-yl ethyl ester in .
Piperidine Modifications :
- Derivatives in and feature bulky bis(4-methoxyphenyl)phenylmethoxy groups, which are typically used as protective groups in oligonucleotide synthesis. These are functionally distinct from the sulfonyl-based target compound but highlight the versatility of piperidine-4-carboxylate scaffolds .
Hypothetical Property and Activity Trends
While experimental data (e.g., solubility, logP, IC50) are absent in the provided evidence, structural comparisons allow for speculative insights:
- Lipophilicity: The naphthalen-2-ylsulfonyl group likely increases logP compared to the more polar quinoline-8-sulfonyl analog.
- Metabolic Stability: The thienopyrimidine analog’s heteroaromatic system may resist oxidative metabolism better than the naphthalene-based compound.
- Synthetic Accessibility: The target compound’s straightforward sulfonylation and esterification steps (implied by naming conventions) suggest easier synthesis compared to the multi-step routes required for thienopyrimidine or trityl-protected analogs .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-Methoxyphenyl)-2-oxoethyl 1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxylate, and how can yield and purity be improved?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including sulfonylation of the piperidine ring and esterification of the 4-methoxyphenyl ketone group. Key steps include:
- Sulfonylation : Reacting piperidine-4-carboxylate derivatives with naphthalene-2-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Esterification : Coupling the sulfonylated piperidine with 2-(4-methoxyphenyl)-2-oxoethanol using carbodiimide-based coupling agents (e.g., DCC/DMAP) .
- Yield Optimization : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) for purification, and monitor reaction progress via TLC or HPLC .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:
- NMR : Analyze - and -NMR spectra to confirm the presence of the naphthalene sulfonyl group (δ 7.8–8.5 ppm for aromatic protons) and the 4-methoxyphenyl moiety (δ 3.8 ppm for methoxy protons) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .
Q. What experimental conditions are critical for maintaining the compound’s stability during storage?
- Methodological Answer :
- Storage : Keep in airtight, light-resistant containers at –20°C to prevent hydrolysis of the ester and sulfonamide groups .
- Solubility : Prepare fresh solutions in anhydrous DMSO or acetonitrile to avoid degradation via moisture .
Advanced Research Questions
Q. How can contradictions between in vitro bioactivity data and computational predictions be resolved?
- Methodological Answer :
- Experimental Validation : Re-evaluate binding assays (e.g., SPR or ITC) under standardized buffer conditions (pH 7.4, 25°C) to confirm target affinity .
- Computational Refinement : Use molecular dynamics simulations (e.g., AMBER or GROMACS) to account for protein flexibility and solvation effects, which may explain discrepancies between docking scores and observed activity .
Q. What strategies are effective for elucidating the compound’s three-dimensional conformation and its impact on biological interactions?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize the compound with its target protein (e.g., enzymes like carbonic anhydrase) to resolve binding modes .
- DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to predict dominant conformers and electrostatic potential surfaces .
Q. How can researchers systematically investigate the compound’s pharmacological mechanism of action?
- Methodological Answer :
- Target Identification : Use affinity chromatography or pull-down assays with lysates from relevant cell lines (e.g., cancer cells) to isolate binding partners .
- Pathway Analysis : Perform transcriptomic (RNA-seq) or proteomic (LC-MS/MS) profiling post-treatment to identify dysregulated pathways .
Q. What kinetic and mechanistic studies are recommended to understand its reactivity in synthetic or metabolic pathways?
- Methodological Answer :
- Reaction Monitoring : Use stopped-flow UV-Vis spectroscopy to track intermediate formation during ester hydrolysis .
- Isotope Labeling : Incorporate or deuterium at key positions to trace metabolic degradation routes via LC-MS .
Q. How can in vitro toxicity be evaluated to prioritize this compound for further development?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
